molecular formula C6H6N4O3 B13324147 4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione CAS No. 33070-47-2

4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B13324147
CAS No.: 33070-47-2
M. Wt: 182.14 g/mol
InChI Key: VJEGXHOSGFHGIK-UHFFFAOYSA-N
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Description

4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by its fused ring structure, which includes both oxadiazole and pyrimidine rings. The presence of methyl groups at positions 4 and 6 adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-diamino-2-methylpyrimidine with nitrous acid to form the corresponding diazonium salt, which then undergoes cyclization to yield the desired oxadiazole derivative . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems allows for the efficient synthesis of the compound with minimal impurities. The scalability of the synthetic route is crucial for industrial applications, ensuring consistent quality and supply.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Addition: Reagents such as water, alcohols, and amines are used under mild conditions to form covalent adducts.

    Nitration: Concentrated nitric acid is used under controlled conditions to achieve selective nitration.

Major Products Formed

Scientific Research Applications

4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with molecular targets through nucleophilic addition reactions. The compound’s structure allows it to form stable covalent bonds with nucleophiles, which can modulate the activity of enzymes and other proteins. The presence of the oxadiazole ring contributes to its reactivity and stability, making it an effective reagent in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
  • 3,3’-Bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole)
  • 3-(4-Nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine

Uniqueness

Compared to similar compounds, 4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione is unique due to its fused ring structure and the presence of methyl groups at positions 4 and 6. These structural features contribute to its distinct chemical properties, including its reactivity and stability. The compound’s ability to undergo selective nitration and form stable adducts with nucleophiles sets it apart from other oxadiazole derivatives .

Properties

CAS No.

33070-47-2

Molecular Formula

C6H6N4O3

Molecular Weight

182.14 g/mol

IUPAC Name

4,6-dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione

InChI

InChI=1S/C6H6N4O3/c1-9-4-3(7-13-8-4)5(11)10(2)6(9)12/h1-2H3

InChI Key

VJEGXHOSGFHGIK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NON=C2C(=O)N(C1=O)C

Origin of Product

United States

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